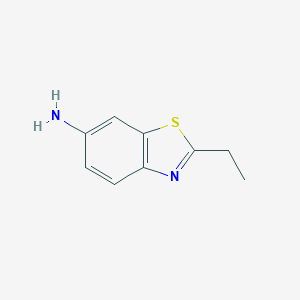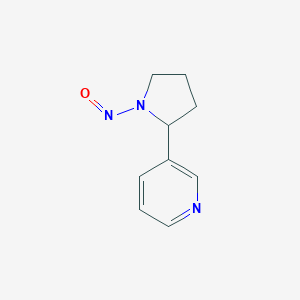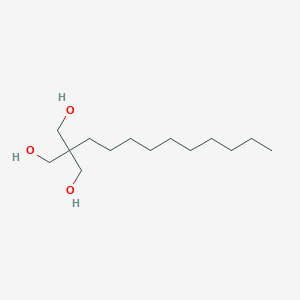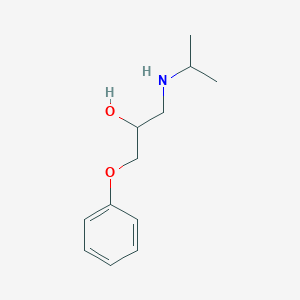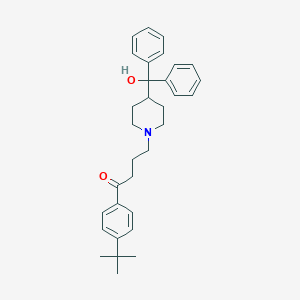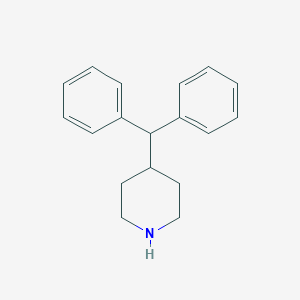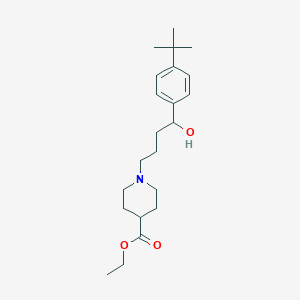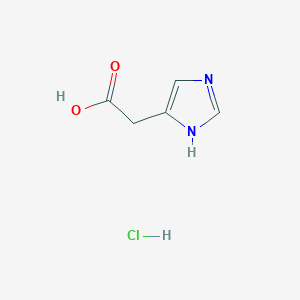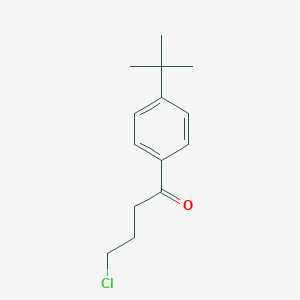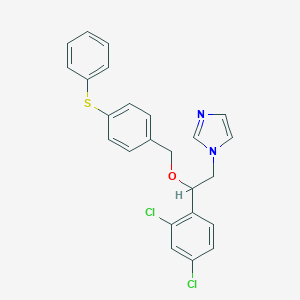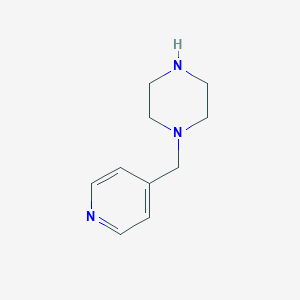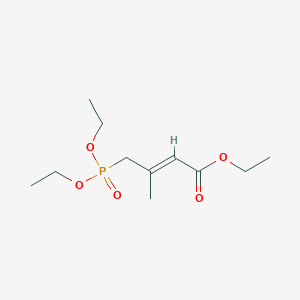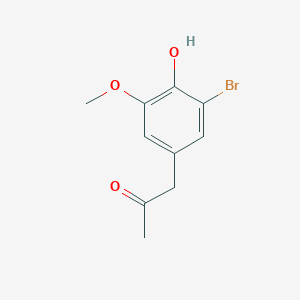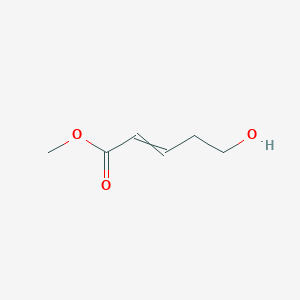
Methyl 5-hydroxypent-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-hydroxypent-2-enoate: is an organic compound with the molecular formula C6H10O3 . It is a methyl ester derivative of 5-hydroxypent-2-enoic acid. This compound is known for its unique structure, which includes both an ester functional group and a hydroxyl group on a conjugated diene system. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions:
Esterification: One common method to synthesize methyl 5-hydroxypent-2-enoate is through the esterification of 5-hydroxypent-2-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Transesterification: Another method involves the transesterification of ethyl 5-hydroxypent-2-enoate with methanol. This reaction can be catalyzed by a base such as sodium methoxide.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of immobilized catalysts and advanced separation techniques such as distillation and crystallization can further enhance the purity and yield of the product.
化学反应分析
Types of Reactions:
Oxidation: Methyl 5-hydroxypent-2-enoate can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form methyl 5-hydroxypentanoate using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride can convert the hydroxyl group to a chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed:
Oxidation: Methyl 5-oxopent-2-enoate or methyl 5-carboxypent-2-enoate.
Reduction: Methyl 5-hydroxypentanoate.
Substitution: Methyl 5-chloropent-2-enoate.
科学研究应用
Chemistry: Methyl 5-hydroxypent-2-enoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the preparation of complex molecules.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis and oxidation-reduction processes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
作用机制
The mechanism of action of methyl 5-hydroxypent-2-enoate involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis by esterases, leading to the release of 5-hydroxypent-2-enoic acid and methanol. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s reactivity and biological activity.
相似化合物的比较
Methyl 5-hydroxypentanoate: Similar structure but lacks the conjugated diene system.
Ethyl 5-hydroxypent-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 5-oxopent-2-enoate: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness: Methyl 5-hydroxypent-2-enoate is unique due to its conjugated diene system, which imparts distinct chemical reactivity and stability. This feature makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.
属性
CAS 编号 |
62592-80-7 |
|---|---|
分子式 |
C6H10O3 |
分子量 |
130.14 g/mol |
IUPAC 名称 |
methyl (E)-5-hydroxypent-2-enoate |
InChI |
InChI=1S/C6H10O3/c1-9-6(8)4-2-3-5-7/h2,4,7H,3,5H2,1H3/b4-2+ |
InChI 键 |
AULQDMBDCMKXLS-DUXPYHPUSA-N |
SMILES |
COC(=O)C=CCCO |
手性 SMILES |
COC(=O)/C=C/CCO |
规范 SMILES |
COC(=O)C=CCCO |
同义词 |
(E)-5-Hydroxy-2-pentenoic Acid Methyl Ester |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


